![molecular formula C18H14N4O2 B14174883 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol CAS No. 918870-22-1](/img/structure/B14174883.png)
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol is a complex organic compound that belongs to the class of aminopyrimidines and derivatives. This compound is characterized by the presence of a benzoxazole ring fused to a pyrimidine ring, which is further connected to a phenol group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-methylphenol with 2-aminopyrimidine, followed by cyclization with 2-aminobenzoic acid to form the benzoxazole ring. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to a more efficient and scalable production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Electrophilic substitution reactions often require the use of strong acids like sulfuric acid (H2SO4) or Lewis acids like aluminum chloride (AlCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while reduction of a nitro group results in the corresponding amine.
科学的研究の応用
3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
類似化合物との比較
Similar Compounds
4-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine: This compound shares a similar benzoxazole-pyrimidine structure but differs in the substitution pattern on the aromatic rings.
3-{2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one: This compound contains a benzoxazole ring fused to a pyrimidine ring, similar to the target compound, but with additional functional groups that confer different properties.
Uniqueness
The uniqueness of 3-{[4-(1,2-Benzoxazol-3-yl)pyrimidin-2-yl]amino}-4-methylphenol lies in its specific substitution pattern and the presence of a phenol group, which can participate in various chemical reactions and interactions with biological targets. This makes it a versatile compound for research and potential therapeutic applications.
特性
CAS番号 |
918870-22-1 |
|---|---|
分子式 |
C18H14N4O2 |
分子量 |
318.3 g/mol |
IUPAC名 |
3-[[4-(1,2-benzoxazol-3-yl)pyrimidin-2-yl]amino]-4-methylphenol |
InChI |
InChI=1S/C18H14N4O2/c1-11-6-7-12(23)10-15(11)21-18-19-9-8-14(20-18)17-13-4-2-3-5-16(13)24-22-17/h2-10,23H,1H3,(H,19,20,21) |
InChIキー |
WNFRORLOTCVVRJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)O)NC2=NC=CC(=N2)C3=NOC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


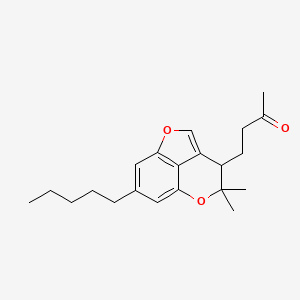


![N-[2-(4-Nitrophenyl)ethyl]-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B14174820.png)

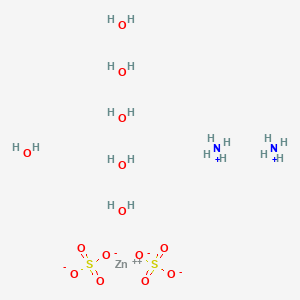
![4-[1-Amino-2-(2-methoxyacetamido)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B14174836.png)
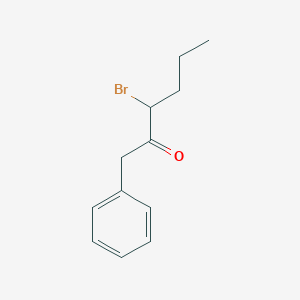
![Benzamide, N-[(1S)-1-methyl-2-oxo-2-[4-[2-(1-pyrrolidinyl)ethyl]-1-piperidinyl]ethyl]-4-[[(2-phenoxyphenyl)amino]sulfonyl]-](/img/structure/B14174845.png)
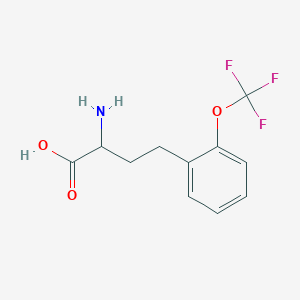
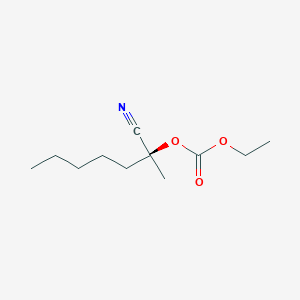
![5-tert-Butyl-3'-nitro[1,1'-biphenyl]-3,4-dione](/img/structure/B14174873.png)
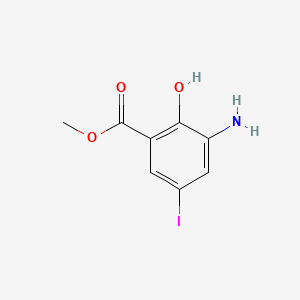
![N-(4-methoxyphenyl)-2-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B14174880.png)
